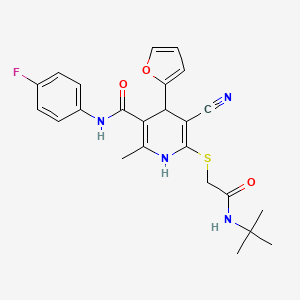

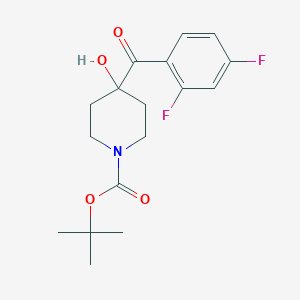

Tert-butyl 4-(2,4-difluorobenzoyl)-4-hydroxypiperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 4-(2,4-difluorobenzoyl)-4-hydroxypiperidine-1-carboxylate is a chemical compound with the CAS Number: 1159825-99-6 . It has a molecular weight of 325.36 and its IUPAC name is tert-butyl 4- (2,4-difluorobenzoyl)-1-piperidinecarboxylate .

Synthesis Analysis

The synthesis of this compound involves the reaction of tert-butyl 4- (2,4-difluorobenzoyl)piperidine-1-carboxylate with sodium tetrahydroborate in methanol at 0 - 20℃ . The reaction mixture is stirred for 2 hours at room temperature and then quenched with saturated aqueous NH4Cl . The organic layer is extracted with ethyl acetate, washed, and dried over MgSO4 . The solvent is then removed under reduced pressure to yield the title compound as a white hygroscopic solid .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C17H21F2NO3/c1-17(2,3)23-16(22)20-8-6-11(7-9-20)15(21)13-5-4-12(18)10-14(13)19/h4-5,10-11H,6-9H2,1-3H3 .

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

Stereoselective Syntheses : Tert-butyl derivatives, including similar compounds to Tert-butyl 4-(2,4-difluorobenzoyl)-4-hydroxypiperidine-1-carboxylate, have been used in stereoselective syntheses. For instance, Boev et al. (2015) describe the synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, which are important in creating specific isomers for various applications in chemical research (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).

Synthesis of Pipecolic Acid Derivatives : Purkayastha et al. (2010) demonstrated the use of tert-butyl derivatives in the synthesis of pipecolic acid derivatives, highlighting the role of such compounds in producing complex organic structures (Purkayastha, Shendage, Froehlich, & Haufe, 2010).

Intermediate in Synthesis of Jak3 Inhibitor : Chen Xin-zhi (2011) reported on tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate as an important intermediate in synthesizing the novel protein tyrosine kinase Jak3 inhibitor, indicating the significance of tert-butyl derivatives in medicinal chemistry (Chen Xin-zhi, 2011).

New Scaffolds for Substituted Piperidines : Harmsen et al. (2011) described the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, providing a new scaffold for preparing substituted piperidines, crucial for developing diverse chemical entities (Harmsen, Sydnes, Törnroos, & Haug, 2011).

Anticancer Drug Intermediates : Zhang et al. (2018) synthesized tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, demonstrating the role of tert-butyl derivatives in cancer drug development (Zhang, Ye, Xu, & Xu, 2018).

Safety and Hazards

properties

IUPAC Name |

tert-butyl 4-(2,4-difluorobenzoyl)-4-hydroxypiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21F2NO4/c1-16(2,3)24-15(22)20-8-6-17(23,7-9-20)14(21)12-5-4-11(18)10-13(12)19/h4-5,10,23H,6-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPGLUUIBMSDFST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)C2=C(C=C(C=C2)F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21F2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2370612.png)

![2-[(Piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2370613.png)

![5-[2-Nitro-4-(piperidine-1-sulfonyl)phenyl]-1,2,5-dithiazepane](/img/structure/B2370616.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2370622.png)

![Sodium 3-[(diphenylmethyl)carbamoyl]propanoate](/img/structure/B2370625.png)

![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2370627.png)

![1-[(4-Phenyl-1-piperazinyl)methyl]-2-naphthalenol](/img/structure/B2370630.png)

![N-(4-acetylphenyl)-2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2370631.png)